molecular formula C12H17NO B11761578 (3S)-3-(4-methoxyphenyl)piperidine

(3S)-3-(4-methoxyphenyl)piperidine

Cat. No.: B11761578
M. Wt: 191.27 g/mol
InChI Key: XOFIBRNSGSEFHC-LLVKDONJSA-N
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Description

(3S)-3-(4-methoxyphenyl)piperidine is a chiral piperidine derivative with a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-methoxyphenyl)piperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and piperidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-methoxybenzaldehyde with piperidine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of (3S)-3-(4-hydroxyphenyl)piperidine.

    Reduction: Formation of (3S)-3-phenylpiperidine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(3S)-3-(4-methoxyphenyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-(4-methoxyphenyl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in the body.

    Pathways Involved: It may modulate signaling pathways related to pain, inflammation, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(4-hydroxyphenyl)piperidine
  • (3S)-3-phenylpiperidine
  • (3S)-3-(4-chlorophenyl)piperidine

Uniqueness

(3S)-3-(4-methoxyphenyl)piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3S)-3-(4-methoxyphenyl)piperidine

InChI

InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3/t11-/m1/s1

InChI Key

XOFIBRNSGSEFHC-LLVKDONJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCCNC2

Canonical SMILES

COC1=CC=C(C=C1)C2CCCNC2

Origin of Product

United States

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